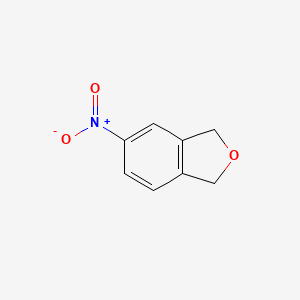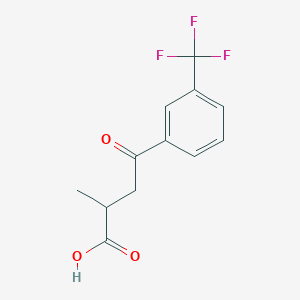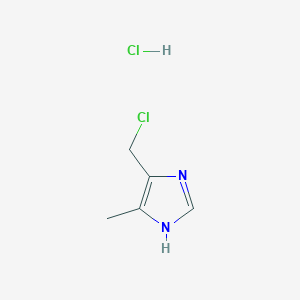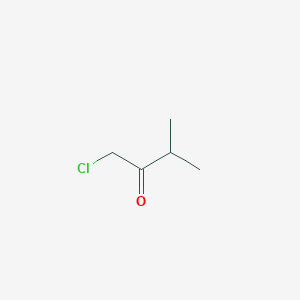
7,8-Dicloroisoquinolina
Descripción general
Descripción
7,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It has a molecular weight of 198.05 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 7,8-Dichloroisoquinoline can be achieved from Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The InChI code for 7,8-Dichloroisoquinoline is 1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
7,8-Dichloroisoquinoline has a boiling point of 89-92°C . Its density is approximately 1.4±0.1 g/cm3 . The compound has a molar refractivity of 52.0±0.3 cm3 . It has a polar surface area of 13 Å2 and a molar volume of 140.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Intervenciones terapéuticas
Tiene aplicaciones en el desarrollo de nuevas intervenciones terapéuticas. Al estudiar su interacción con los sistemas biológicos, los científicos pueden diseñar tratamientos innovadores para diversas enfermedades.
Estas son algunas de las aplicaciones únicas de 7,8-Dicloroisoquinolina en la investigación científica. Cada área de aplicación aprovecha las propiedades químicas del compuesto para explorar y desarrollar nuevos conocimientos y tecnologías científicas .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The specific interaction between 7,8-Dichloroisoquinoline and its targets remains to be elucidated .
Biochemical Pathways
A study has shown that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline can be aromatized by rat liver microsomes, suggesting that it might be involved in liver metabolism
Pharmacokinetics
The compound’s molecular weight (198.05 g/mol) and lipophilicity suggest that it could be well-absorbed and distributed in the body . More research is needed to confirm these assumptions and provide a comprehensive pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 7,8-Dichloroisoquinoline’s action are not well-documented. As a member of the isoquinoline family, it may share some of the biological activities observed in other isoquinoline derivatives, such as anti-inflammatory, antimicrobial, or anticancer effects. These potential effects need to be confirmed through experimental studies .
Análisis Bioquímico
Biochemical Properties
7,8-Dichloroisoquinoline plays a significant role in biochemical reactions, particularly in the inhibition of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of xenobiotics. The interaction between 7,8-Dichloroisoquinoline and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to a decrease in enzyme activity . This inhibition can affect the metabolism of other compounds and has implications for drug interactions and toxicity.
Cellular Effects
7,8-Dichloroisoquinoline has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of cytochrome P450 enzymes, which play a role in the metabolism of signaling molecules. This inhibition can lead to alterations in gene expression and cellular metabolism. Additionally, 7,8-Dichloroisoquinoline has been observed to impact cell function by affecting the production of reactive oxygen species, which can cause oxidative stress and damage to cellular components .
Molecular Mechanism
The molecular mechanism of 7,8-Dichloroisoquinoline involves its interaction with cytochrome P450 enzymes. The compound binds to the heme group of the enzyme, inhibiting its catalytic activity. This binding prevents the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. The inhibition of cytochrome P450 enzymes by 7,8-Dichloroisoquinoline can also result in changes in gene expression, as the accumulation of substrates can activate or repress specific transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dichloroisoquinoline have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to 7,8-Dichloroisoquinoline has been shown to cause persistent inhibition of cytochrome P450 enzymes, leading to sustained alterations in cellular metabolism and function . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7,8-Dichloroisoquinoline vary with different dosages in animal models. At low doses, the compound can inhibit cytochrome P450 enzymes without causing significant toxicity. At higher doses, 7,8-Dichloroisoquinoline can cause adverse effects, including liver damage and oxidative stress. These toxic effects are likely due to the accumulation of unmetabolized substrates and the production of reactive oxygen species . Threshold effects have been observed, where a certain dose is required to elicit a measurable response, and higher doses result in more pronounced effects.
Metabolic Pathways
7,8-Dichloroisoquinoline is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathway involves the oxidation of the compound to form various metabolites, including hydroxylated and nitrone derivatives. These metabolites can further undergo conjugation reactions to form more water-soluble compounds that can be excreted from the body . The inhibition of cytochrome P450 enzymes by 7,8-Dichloroisoquinoline can also affect the metabolism of other compounds, leading to potential drug interactions.
Transport and Distribution
Within cells and tissues, 7,8-Dichloroisoquinoline is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 7,8-Dichloroisoquinoline can accumulate in specific compartments, such as the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows the compound to effectively inhibit these enzymes and exert its biochemical effects.
Subcellular Localization
The subcellular localization of 7,8-Dichloroisoquinoline is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound can also be found in other cellular compartments, such as the mitochondria, where it may affect mitochondrial function and energy production. The localization of 7,8-Dichloroisoquinoline is influenced by its chemical properties and the presence of specific targeting signals or post-translational modifications that direct it to specific organelles .
Propiedades
IUPAC Name |
7,8-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHZQIWSAUHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503762 | |
| Record name | 7,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61563-36-8 | |
| Record name | 7,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7,8-Dichloroisoquinoline formed in biological systems?
A: Research indicates that 7,8-Dichloroisoquinoline can be formed through the metabolic transformation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ). This process is primarily facilitated by rat liver microsomes, specifically through a series of oxidative reactions catalyzed by microsomal enzymes. [] The proposed pathway involves a stepwise oxidation of DCTQ, with the initial step being N-hydroxylation, ultimately leading to the formation of 7,8-Dichloroisoquinoline. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















